2,2-Di-P-Tolylpropane

Physical property comparison Crystallinity Handling and formulation

Sourcing non-activated diarylalkane monomers often fails due to failed condensation routes. 2,2-Di-p-tolylpropane (CAS 1823-31-0) overcomes this as a pre-formed geminal scaffold. - Thermal Stability: p-Tolyl substituents enhance polyimide thermal and mechanical performance. - Handling: Crystalline solid (mp 78-78.5 °C) enables accurate weighing vs. liquid analogs. - Bioactivity: Documented MIC of 16 µg/mL (S. aureus) for medicinal chemistry screening. We supply ≥95% purity lots with global ambient shipping; bulk quantities on request.

Molecular Formula C17H20
Molecular Weight 224.34 g/mol
CAS No. 1823-31-0
Cat. No. B154404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Di-P-Tolylpropane
CAS1823-31-0
Molecular FormulaC17H20
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C
InChIInChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
InChIKeyXIAHSJTUQAWUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Di-p-tolylpropane: Properties and Structure


2,2-Di-p-tolylpropane (CAS 1823-31-0), also designated as 1,1'-(1-methylethylidene)bis[4-methylbenzene] or 2,2-bis(4-methylphenyl)propane, is a geminal diarylalkane with the molecular formula C17H20 and a molecular weight of 224.34 g/mol . The compound exists as a crystalline solid at ambient temperature with a reported melting point of 78-78.5 °C (ethanol) and a predicted density of 0.953±0.06 g/cm³ [1]. Its structural signature includes two para-tolyl substituents attached to a central quaternary carbon, conferring a high calculated XLogP value of 5.4 and zero hydrogen-bond donors or acceptors [2]. This physicochemical profile distinguishes it from less substituted diarylalkane analogs and positions it as a hydrophobic intermediate of interest in synthetic chemistry and polymer science.

Why 2,2-Di-p-tolylpropane Cannot Be Replaced


Geminal diarylalkanes share a common core architecture but exhibit markedly divergent physical and synthetic accessibility profiles. Direct substitution of 2,2-di-p-tolylpropane with its unsubstituted analog 2,2-diphenylpropane, for instance, alters the compound's ambient physical state from a crystalline solid (mp 78-78.5 °C) to a liquid (mp 26-28 °C), fundamentally changing handling, formulation, and purification workflows [1]. Moreover, the presence of para-methyl substituents in 2,2-di-p-tolylpropane introduces significant synthetic hurdles relative to terminal 1,1-diarylalkanes; conventional ketone- or methylstyrene-based condensation routes fail for non-activated aromatics like toluene, necessitating specialized alkylating agents and Friedel-Crafts protocols that are compound-specific [2]. Consequently, procurement decisions based solely on structural analogy without accounting for these quantifiable differences risk downstream experimental failure or process inefficiency.

2,2-Di-p-tolylpropane: Quantitative Evidence vs. Analogs


Physical State and Melting Point

2,2-Di-p-tolylpropane exhibits a melting point of 78-78.5 °C (ethanol), rendering it a crystalline solid at ambient temperature, whereas the unsubstituted analog 2,2-diphenylpropane melts at 26-28 °C and is typically supplied as a liquid [1]. This 50 °C differential in melting point fundamentally alters the compound's suitability for solid-phase processing, recrystallization purification strategies, and storage stability under varied environmental conditions.

Physical property comparison Crystallinity Handling and formulation

Synthetic Yield Comparison

The preparation of 2,2-di-p-tolylpropane via Friedel-Crafts alkylation of toluene with 2-chloro-2-(p-tolyl)propane has been reported to proceed in high yield [1]. In contrast, analogous attempts to synthesize 2,2-diphenylpropane using comparable methods yielded only 28% of the theoretical maximum [2]. This disparity underscores the critical influence of the p-tolyl substituents on reaction efficiency and product isolation, rendering 2,2-di-p-tolylpropane a more synthetically tractable target for downstream derivatization.

Synthetic methodology Friedel-Crafts alkylation Reaction yield comparison

Lipophilicity (XLogP)

The calculated XLogP value for 2,2-di-p-tolylpropane is 5.4 [1]. While an experimentally determined LogP for this compound is not available, the predicted value exceeds the typical LogP range for 2,2-diphenylpropane (approximately 4.5-4.8 based on fragment-based calculations), reflecting the contribution of the two additional methyl groups. This increased lipophilicity suggests enhanced partitioning into non-polar matrices, which is a critical parameter for applications in polymer additives, lubricant formulation, and membrane permeability studies.

Lipophilicity LogP Partition coefficient ADME prediction

Antimicrobial Activity (MIC)

In antimicrobial susceptibility testing, 2,2-di-p-tolylpropane demonstrated inhibitory activity against Gram-positive and Gram-negative bacterial strains. The reported minimum inhibitory concentrations (MIC) are 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli . While direct comparator data for 2,2-diphenylpropane under identical assay conditions are not publicly available, these values position the compound as a moderately active antimicrobial agent, a property not universally shared among simpler diarylalkane congeners. This activity may be attributable to membrane-disruption mechanisms facilitated by the compound's enhanced lipophilicity.

Antimicrobial screening MIC Biological activity

2,2-Di-p-tolylpropane: Research and Industrial Applications


Polyimide and High-Performance Polymer Synthesis

The geminal diarylalkane framework of 2,2-di-p-tolylpropane, particularly its p-tolyl substituents, enhances the thermal stability and mechanical strength of derived polymers. This makes it a valuable monomer or intermediate for synthesizing polyimides and other high-temperature engineering plastics, as evidenced by its established use as a starting compound for plastic preparation [1]. Procurement for polymer R&D benefits from the compound's solid physical state, which facilitates precise weighing and handling in small-scale polymerizations.

Lubricant and Pour Point Depressant Additive

Owing to its high calculated LogP of 5.4 and its reported efficacy in enhancing the pour point depressant properties of polystyrene formulations, 2,2-di-p-tolylpropane is a candidate additive in lubricant and industrial fluid formulations [2]. Its enhanced lipophilicity relative to 2,2-diphenylpropane supports improved solubility in hydrocarbon base oils, potentially mitigating wax crystal formation at low temperatures.

Antimicrobial Agent and Bioactive Intermediate

The demonstrated in vitro antimicrobial activity of 2,2-di-p-tolylpropane, with MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, supports its investigation as a lead scaffold for novel antibacterial agents or as a bioactive building block in medicinal chemistry . Procurement for biological screening is justified by this specific, quantifiable bioactivity profile, which distinguishes it from non-antimicrobial diarylalkane analogs.

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